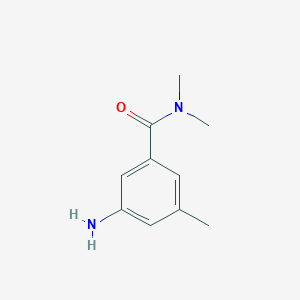

3-amino-N,N,5-trimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

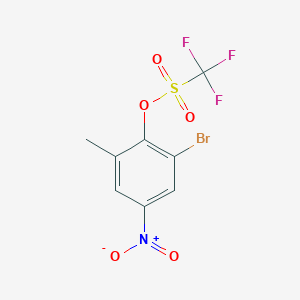

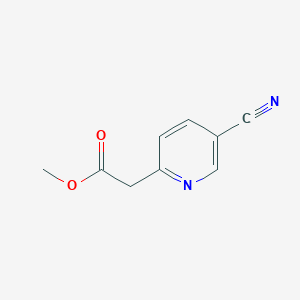

3-amino-N,N,5-trimethylbenzamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.

科学的研究の応用

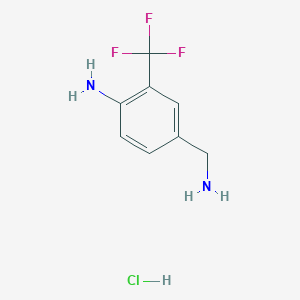

Radiosensitization and Biodistribution

3-Aminobenzamide (3-ABA) derivatives, specifically fluorinated 3-ABA, have been studied for their radiosensitizing properties, which enhance the effectiveness of radiation therapy by inhibiting DNA repair mechanisms in cancer cells. A study conducted by Brix et al. (2005) used fluorine-19 magnetic resonance imaging (MRI) to monitor the biodistribution and pharmacokinetics of a fluorinated 3-ABA derivative in tumor-bearing rats. This research demonstrated the potential of 3-ABA derivatives in improving cancer treatment outcomes through radiosensitization and provided insights into the challenges of delivering these compounds to solid tumors, indicating the need for the development of effective carrier systems to enhance tumor-selective delivery (Brix et al., 2005).

Poly(ADP-ribose) Synthetase Inhibition

3-Aminobenzamide has also been explored for its role in inhibiting poly(ADP-ribose) synthetase (PARS), which is involved in DNA repair. Taner et al. (2001) discovered that PARS inhibition by 3-AB could significantly reduce bacterial translocation and intestinal injury in rats after intraperitoneal endotoxin administration, suggesting a novel therapeutic approach in managing gut barrier failure seen in endotoxemia (Taner et al., 2001).

Antimicrobial and Antifertility Effects

Research on miscellaneous compounds, including 3,4,5-trimethylbenzamide, has shown that certain derivatives possess antimicrobial and antifertility effects. Naqvi et al. (2009) conducted a study to evaluate the antifertility effects of various compounds on Aedes aegypti, identifying 3,4,5-trimethylbenzamide among those with potential sterilizing properties. This highlights the diverse biological activities of benzamide derivatives, extending their applicability beyond traditional therapeutic areas (Naqvi et al., 2009).

Synthesis and Antitumor Activity

Li (2014) synthesized a novel series of 3-amidebenzamide derivatives to study their antitumor activity in vitro. This research aimed to develop new anticancer agents by exploring the structural variations of benzamide derivatives and evaluating their efficacy against different cancer cell lines, demonstrating the compound's potential as a basis for new anticancer drugs (Li, 2014).

Safety and Hazards

作用機序

Target of Action

It is likely that the compound interacts with specific receptors or enzymes in the body to exert its effects .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound’s interaction with its targets leads to alterations in certain biochemical pathways, resulting in downstream effects .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular processes .

特性

IUPAC Name |

3-amino-N,N,5-trimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCCXRVXDNVGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369911-04-5 |

Source

|

| Record name | 3-amino-N,N,5-trimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)